Introduction: The Strategic Value of 5-Bromo-1,3-dimethyl-1H-pyrazole
Introduction: The Strategic Value of 5-Bromo-1,3-dimethyl-1H-pyrazole
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
5-Bromo-1,3-dimethyl-1H-pyrazole (CAS No: 5744-70-7) is a halogenated heterocyclic compound that has emerged as a versatile and strategically important building block in modern organic synthesis.[1][2] Its structure, featuring a stable pyrazole core with two distinct methyl substitutions and a reactive bromine atom at the C5 position, offers a unique combination of steric and electronic properties. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and spectroscopic characterization, with a focus on its application in the development of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6] Understanding the nuanced reactivity of this specific brominated pyrazole is therefore critical for leveraging its full potential in discovery chemistry.
Physicochemical and Safety Profile
A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe utilization in a laboratory setting. 5-Bromo-1,3-dimethyl-1H-pyrazole is typically a colorless to light yellow liquid under standard conditions.[7]
Table 1: Physicochemical Properties of 5-Bromo-1,3-dimethyl-1H-pyrazole
| Property | Value | Source |
| Molecular Formula | C₅H₇BrN₂ | PubChem[1] |
| Molecular Weight | 175.03 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[7] |
| Boiling Point | 90 °C (at 30 Torr) | ChemicalBook[7] |
| Density (Predicted) | 1.58 ± 0.1 g/cm³ | ChemicalBook[7] |
| pKa (Predicted) | 1.48 ± 0.10 | ChemicalBook[7] |
| Storage | Store at 2-8°C under inert gas | ChemicalBook[7] |
Safety and Handling
From a safety perspective, 5-Bromo-1,3-dimethyl-1H-pyrazole is classified as a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause serious skin and eye irritation.[1]
GHS Hazard Statements: H227, H302, H312, H315, H319, H332, H335[1]
Expert Insight: The requirement for storage under an inert atmosphere (nitrogen or argon) is crucial not only for safety but also to maintain the compound's purity.[7] Pyrazoles can be susceptible to slow degradation upon prolonged exposure to air and moisture. When handling, the use of personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[8][9]
Synthesis and Purification
The regioselective synthesis of 5-Bromo-1,3-dimethyl-1H-pyrazole is critical for its use as a building block. A common and effective laboratory-scale synthesis involves the N-methylation of a pre-brominated pyrazole precursor.
Protocol: Synthesis via N-methylation of 3-bromo-5-methyl-1H-pyrazole
This protocol is adapted from a patented procedure, demonstrating a reliable method for preparing the title compound.[10]
Causality and Experimental Choices:
-
Starting Material: 3-bromo-5-methyl-1H-pyrazole is chosen because the bromine is already in the desired position. The subsequent methylation occurs on the nitrogen atoms.
-
Methylating Agent: Trimethyloxonium tetrafluoroborate is a powerful and non-volatile methylating agent (a Meerwein salt) that readily transfers a methyl group to the nucleophilic nitrogen of the pyrazole ring.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the highly reactive trimethyloxonium salt from being quenched by atmospheric moisture.[10]
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the methylation reaction. Allowing the reaction to warm to room temperature ensures it proceeds to completion.[10]
-
Work-up: The aqueous sodium bicarbonate quench neutralizes the acidic byproducts. Extraction with ethyl acetate isolates the organic product, and a brine wash removes residual water and inorganic salts.
-
Purification: Flash chromatography is the standard and most effective method for separating the desired product from any unreacted starting material, regioisomers, or other impurities.
Step-by-Step Methodology:
-
Charge a 50-mL round-bottom flask with 3-bromo-5-methyl-1H-pyrazole (2.00 g, 12.4 mmol) under an inert atmosphere.
-
Add acetonitrile (5 mL) and cool the resulting mixture to 0 °C in an ice bath.
-
To the stirring mixture, add trimethyloxonium tetrafluoroborate (2.71 g, 14.3 mmol) portion-wise, maintaining the temperature at 0 °C.
-
Hold the reaction mixture at 0 °C for 3 hours.
-
Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 15 hours.
-
Quench the reaction by carefully pouring the mixture into a saturated aqueous solution of NaHCO₃ (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic phases, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 0-20% ethyl acetate in petroleum ether) to yield the pure 5-Bromo-1,3-dimethyl-1H-pyrazole.[10]
Core Reactivity: A Hub for Molecular Elaboration
The primary utility of 5-Bromo-1,3-dimethyl-1H-pyrazole in drug discovery and materials science stems from the reactivity of its C-Br bond. This site serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
Caption: General workflow for functionalizing 5-Bromo-1,3-dimethyl-1H-pyrazole.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the general stability and low toxicity of the boronic acid or boronate ester coupling partners.[11] This reaction is a cornerstone for creating biaryl linkages, which are prevalent in medicinal chemistry.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling This representative protocol is based on general procedures for the Suzuki coupling of bromo-pyrazoles, enhanced by microwave irradiation to shorten reaction times.[11][12]
-
To a microwave vial, add 5-Bromo-1,3-dimethyl-1H-pyrazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume).
-
Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for 20-40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via flash chromatography or recrystallization.
Expert Insight: The choice of base and catalyst/ligand system is crucial. For challenging couplings or N-H containing substrates, more advanced catalysts (e.g., Buchwald precatalysts like XPhosPdG2) and stronger bases (e.g., K₃PO₄) may be required to achieve high yields and prevent catalyst inhibition.[12][13]
Stille Cross-Coupling
The Stille reaction offers a powerful alternative, coupling the bromopyrazole with an organostannane (organotin) reagent.[14][15] A key advantage of Stille coupling is its remarkable tolerance for a wide array of functional groups.[16] However, this comes with a significant drawback: the high toxicity of organotin compounds and byproducts, which necessitates careful handling and rigorous purification to remove tin residues.[17]
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- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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